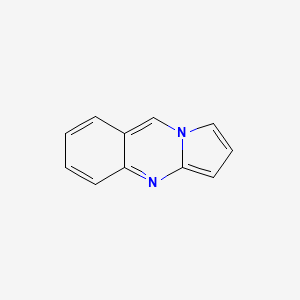
Pyrrolo(2,1-b)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolo(2,1-b)quinazoline is a nitrogen-containing heterocyclic compound characterized by a fused tricyclic structure. This compound has garnered interest due to its unique structural features and potential as a bioactive scaffold .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo(2,1-b)quinazoline can be achieved through various methods. One common approach involves the use of quinazoline derivatives and N-arylpyrroles. For instance, the reaction of quinazolinium N-ylides with substituted quinazolines can yield this compound . Another method involves the tert-amino effect, where double cyclization reactions starting from anthranilic acid or its derivatives are employed .
Industrial Production Methods: Industrial production of this compound often utilizes chemical and enzymatic methods. For example, the azidoreductive cyclization strategy using TMSCl-NaI and bakers’ yeast has been reported to produce bronchodilatory this compound alkaloids in good yields .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrrolo(2,1-b)quinazoline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include tert-butyl hydrogen peroxide (TBHP) for oxidation and Fe catalysts for cyclization reactions . The conditions for these reactions are typically mild, allowing for efficient synthesis and modification of the compound.
Major Products: The major products formed from these reactions include various substituted this compound derivatives, which exhibit enhanced biological activities and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Pyrrolo(2,1-b)quinazoline has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, this compound serves as a scaffold for the development of new drugs with antibacterial, anticancer, and anti-inflammatory properties . Additionally, this compound derivatives have been investigated for their potential as antiviral agents targeting TLR7 .
In the field of biology, this compound is used to study various biological pathways and molecular targets. Its unique structure allows for the exploration of its interactions with different biomolecules, providing insights into its mechanism of action and potential therapeutic applications .
Wirkmechanismus
The mechanism of action of pyrrolo(2,1-b)quinazoline involves its ability to interact with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to bind to DNA and exert cytotoxic effects, making them potential candidates for anticancer therapies . Additionally, this compound derivatives targeting TLR7 have demonstrated antiviral efficacy in vitro and in vivo .
Vergleich Mit ähnlichen Verbindungen
Pyrrolo(2,1-b)quinazoline can be compared to other similar compounds, such as pyrrolo(1,2-a)quinoline and pyrrolo(3,2-d)pyrimidine. While these compounds share structural similarities, this compound is unique due to its specific tricyclic structure and distinct biological activities . Other similar compounds include vasicine and its derivatives, which also possess a quinazoline nucleus and exhibit various pharmacological properties .
Eigenschaften
CAS-Nummer |
270-03-1 |
|---|---|
Molekularformel |
C11H8N2 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
pyrrolo[2,1-b]quinazoline |
InChI |
InChI=1S/C11H8N2/c1-2-5-10-9(4-1)8-13-7-3-6-11(13)12-10/h1-8H |
InChI-Schlüssel |
GWRAMUCMZQJRQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CN3C=CC=C3N=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methylbenzo[b]naphtho[2,3-d]furan](/img/structure/B12642947.png)
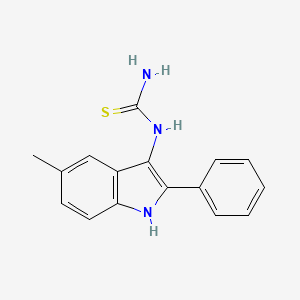
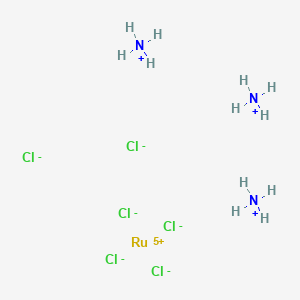
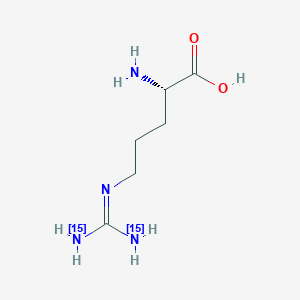



![Naphthalene, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1,1-di-2-propen-1-yl-](/img/structure/B12642984.png)
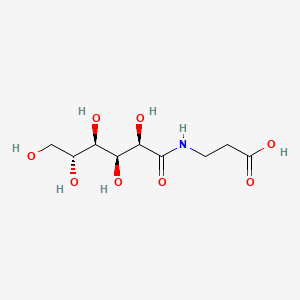
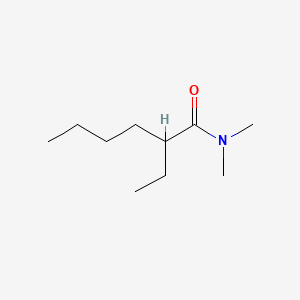
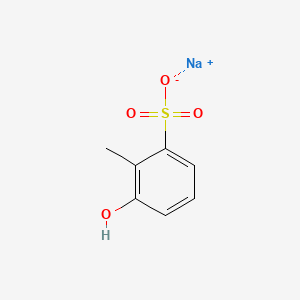

![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(3-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12643026.png)
